molecular formula C12H15N3O B8481454 N-Ethyl-2-(2H-phthalazin-1-on-2-yl)ethylamine

N-Ethyl-2-(2H-phthalazin-1-on-2-yl)ethylamine

Cat. No. B8481454
M. Wt: 217.27 g/mol
InChI Key: MYKSSPBONIFXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05114952

Procedure details

N-Ethyl-2-(2H-phthalazin-1-on-2-yl)ethylamine was prepared similarly to the method of Preparation 1 parts (A) and (B) using N-benzyl-N-ethyl-2-chloroethylamine, 2H-phthalazin-1-one and sodium hydride in dimethylformamide.
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C[N:3]([CH2:15][CH2:16][N:17]1[N:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]1=[O:27])[CH2:4][CH2:5]C1C=CC([N+]([O-])=O)=CC=1.NC1C=CC(CCN(CCN2N=CC3C(=CC=CC=3)C2=O)C)=CC=1.C(N(CCCl)CC)C1C=CC=CC=1.C1(=O)C2C(=CC=CC=2)C=NN1.[H-].[Na+]>CN(C)C=O>[CH2:4]([NH:3][CH2:15][CH2:16][N:17]1[N:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]1=[O:27])[CH3:5] |f:0.1,5.6|

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCN1C(C2=CC=CC=C2C=N1)=O
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(CCN(C)CCN2C(C3=CC=CC=C3C=N2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC)CCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NN=CC2=CC=CC=C12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCN1C(C2=CC=CC=C2C=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.